molecular formula C24H21N3O7 B12046441 2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate

2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate

Cat. No.: B12046441
M. Wt: 463.4 g/mol
InChI Key: HTHMVIOPCHMNFP-AFUMVMLFSA-N
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Description

2-METHOXY-4-(2-((2-NITROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE is a complex organic compound with the molecular formula C24H21N3O7 and a molecular weight of 463.451 g/mol . This compound is known for its unique structural features, which include methoxy, nitrophenoxy, and carbazono groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-(2-((2-NITROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-(2-((2-NITROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-METHOXY-4-(2-((2-NITROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, although no specific drugs have been developed from this compound yet.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-(2-((2-NITROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-METHOXY-4-(2-((2-NITROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H21N3O7

Molecular Weight

463.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C24H21N3O7/c1-16-7-10-18(11-8-16)24(29)34-21-12-9-17(13-22(21)32-2)14-25-26-23(28)15-33-20-6-4-3-5-19(20)27(30)31/h3-14H,15H2,1-2H3,(H,26,28)/b25-14+

InChI Key

HTHMVIOPCHMNFP-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3[N+](=O)[O-])OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-])OC

Origin of Product

United States

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